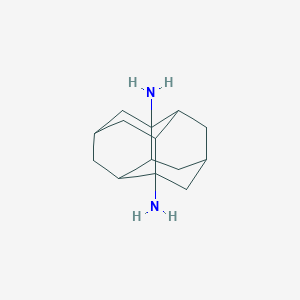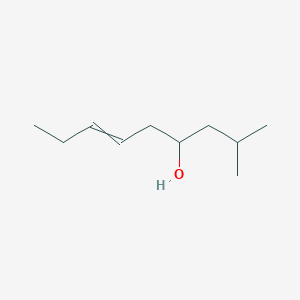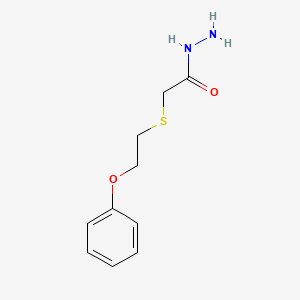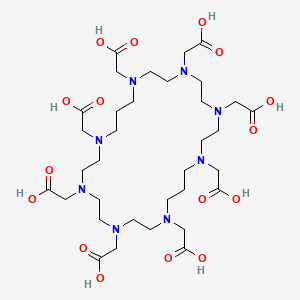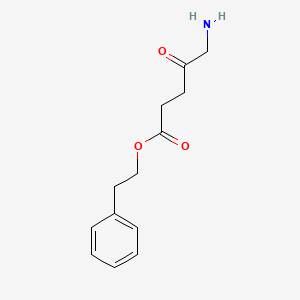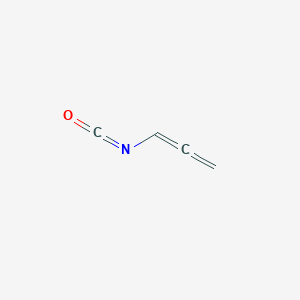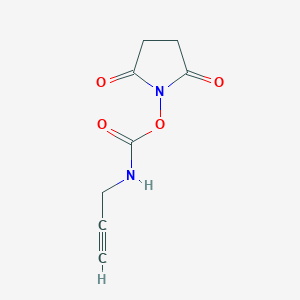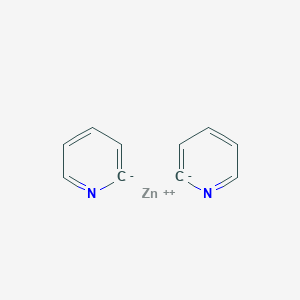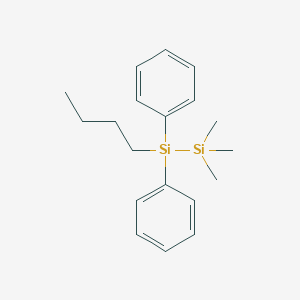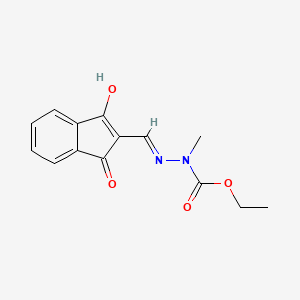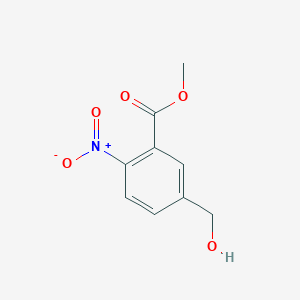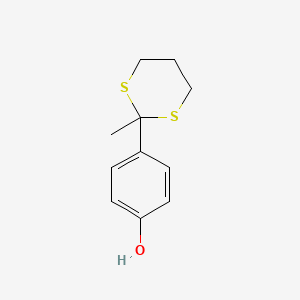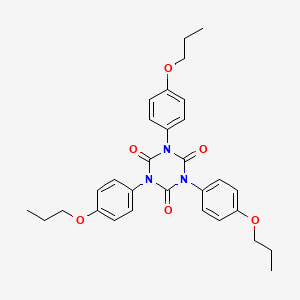
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazinane derivatives, which are characterized by a triazine ring structure with various substituents. The presence of propoxyphenyl groups in this compound enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 4-propoxyphenylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The propoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The presence of propoxyphenyl groups enhances its binding affinity to target molecules, making it a potent bioactive compound.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(4-ethoxyphenyl)-1,3,5-triazinane-2,4,6-trione
- 1,3,5-Tris(4-butoxyphenyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
1,3,5-Tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of propoxyphenyl groups, which enhance its chemical reactivity and potential for diverse applications. The propoxy groups provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications in different environments.
Properties
CAS No. |
138006-24-3 |
|---|---|
Molecular Formula |
C30H33N3O6 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
1,3,5-tris(4-propoxyphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H33N3O6/c1-4-19-37-25-13-7-22(8-14-25)31-28(34)32(23-9-15-26(16-10-23)38-20-5-2)30(36)33(29(31)35)24-11-17-27(18-12-24)39-21-6-3/h7-18H,4-6,19-21H2,1-3H3 |
InChI Key |
QEWPCXLAFFONLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OCCC)C4=CC=C(C=C4)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
